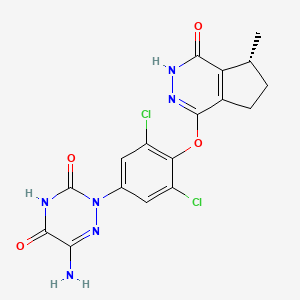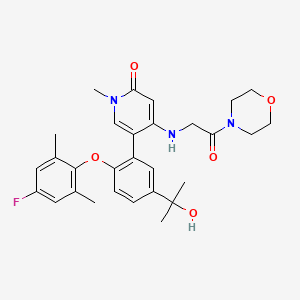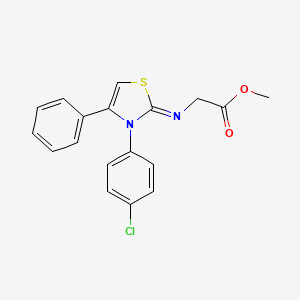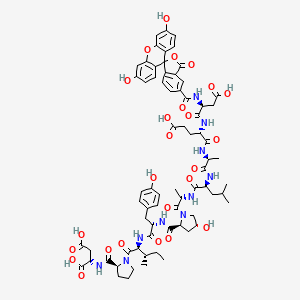
FAM-DEALA-Hyp-YIPD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAM-DEALA-Hyp-YIPD is a fluorescent peptide derived from hypoxia-inducible factor 1-alpha (HIF-1α). This compound is primarily used to evaluate the effect of von Hippel-Lindau (VHL) binding on degradation activity. It has an excitation maximum at 485 nm and an emission maximum at 535 nm, making it useful in fluorescence polarization displacement assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
FAM-DEALA-Hyp-YIPD is synthesized through solid-phase peptide synthesis (SPPS). The sequence of the peptide is Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp, with modifications at specific residues: Asp-1 is modified with 5-FAM (fluorescein), and Hyp-6 is hydroxyproline .
Industrial Production Methods
The industrial production of this compound involves automated peptide synthesizers, which allow for the precise addition of amino acids in the correct sequence. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
FAM-DEALA-Hyp-YIPD primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It is used to assess VHL binding in fluorescence polarization displacement assays .
Common Reagents and Conditions
The peptide is typically dissolved in phosphate-buffered saline (PBS) at a concentration of 1 mg/ml. The fluorescence polarization displacement assay involves the VHL protein complex, which includes elongin B and elongin C .
Major Products Formed
The primary product of interest is the fluorescent complex formed between this compound and the VHL protein complex. This interaction is used to study the binding kinetics and degradation activity of VHL .
Scientific Research Applications
FAM-DEALA-Hyp-YIPD is widely used in scientific research to study the interaction between HIF-1α and VHL. This interaction is crucial for understanding the regulation of HIF-1α, which plays a significant role in cellular responses to hypoxia. The peptide is used in:
Chemistry: To study protein-protein interactions and binding kinetics.
Biology: To investigate the role of HIF-1α in cellular hypoxia responses.
Medicine: To explore potential therapeutic targets for diseases related to hypoxia, such as cancer and chronic anemia.
Industry: In the development of assays for drug discovery and development
Mechanism of Action
FAM-DEALA-Hyp-YIPD exerts its effects by binding to the VHL protein complex. This binding is measured using fluorescence polarization displacement assays. The peptide mimics the binding mode of HIF-1α, allowing researchers to study the interaction between HIF-1α and VHL. This interaction is crucial for the degradation of HIF-1α under normoxic conditions .
Comparison with Similar Compounds
Similar Compounds
DEALA-Hyp-YIPD: A non-fluorescent version of the peptide.
FAM-DEALA-Hyp-YIPMDDDFQLRSF: A longer version of the peptide with additional amino acids
Uniqueness
FAM-DEALA-Hyp-YIPD is unique due to its fluorescent properties, which make it particularly useful in fluorescence polarization displacement assays. Its ability to mimic the binding mode of HIF-1α allows for detailed studies of the VHL-HIF-1α interaction, which is not possible with non-fluorescent peptides .
Properties
Molecular Formula |
C71H84N10O25 |
|---|---|
Molecular Weight |
1477.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C71H84N10O25/c1-7-33(4)58(68(101)80-22-8-9-51(80)65(98)78-50(69(102)103)30-57(90)91)79-64(97)48(24-36-10-13-38(82)14-11-36)77-66(99)52-26-41(85)31-81(52)67(100)35(6)73-62(95)47(23-32(2)3)75-59(92)34(5)72-61(94)46(20-21-55(86)87)74-63(96)49(29-56(88)89)76-60(93)37-12-17-43-42(25-37)70(104)106-71(43)44-18-15-39(83)27-53(44)105-54-28-40(84)16-19-45(54)71/h10-19,25,27-28,32-35,41,46-52,58,82-85H,7-9,20-24,26,29-31H2,1-6H3,(H,72,94)(H,73,95)(H,74,96)(H,75,92)(H,76,93)(H,77,99)(H,78,98)(H,79,97)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t33-,34-,35-,41+,46-,47-,48-,49-,50-,51-,52-,58-/m0/s1 |
InChI Key |
HZSHAEZSTDCNEY-LNDUXEJGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


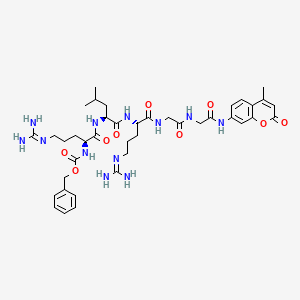
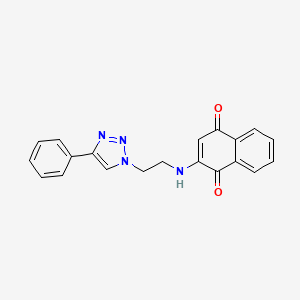
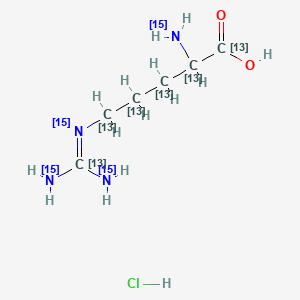
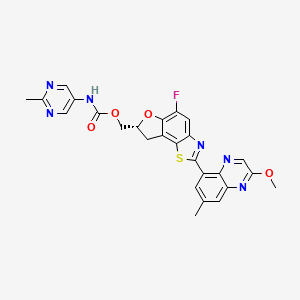

![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
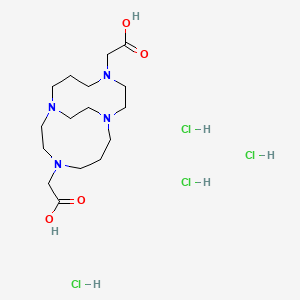

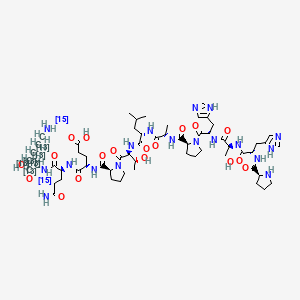
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
